2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenoxy group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyridinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: : The thiazolyl group can be reduced to form a thiazolidine derivative.
Substitution: : The pyridinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 4-bromophenol
Reduction: : 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazolidin-2-yl)acetamide
Substitution: : Various substituted pyridines and thiazoles
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenoxy and pyridinyl groups make it a versatile intermediate for various organic reactions.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazolyl group can be particularly useful in probing enzyme activities and binding affinities.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure may offer advantages in the creation of novel products with specific properties.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)acetamide
N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
4-bromophenol
Uniqueness
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is unique due to its combination of bromophenoxy, pyridinyl, and thiazolyl groups
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGSNLEISBXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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